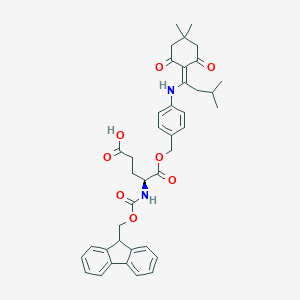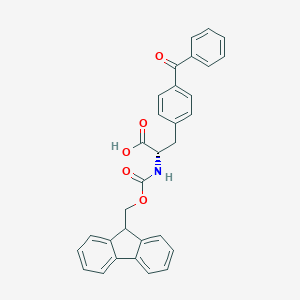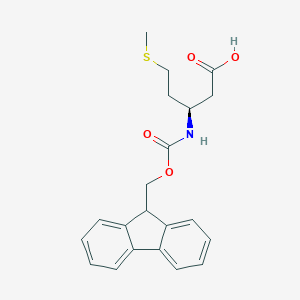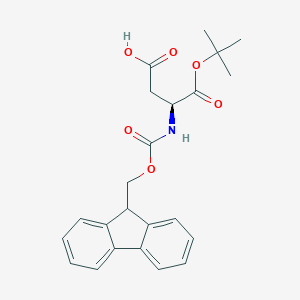
Fmoc-Glu-ODmab
Übersicht
Beschreibung
N-α-Fmoc-L-glutamic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester: This compound is particularly useful in the field of peptide synthesis, especially for the preparation of cyclic peptides and peptide libraries .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Glu-ODmab is widely used in the synthesis of cyclic peptides and peptide libraries. Its quasi-orthogonal protection allows for selective deprotection, making it a valuable tool in peptide chemistry .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its ability to form cyclic peptides makes it useful in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics. Its high purity and selective deprotection make it ideal for large-scale peptide synthesis .
Wirkmechanismus
Target of Action
Fmoc-Glu-ODmab is a derivative of glutamic acid . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in peptides that are being synthesized .
Mode of Action
This compound operates by attaching to the side chain of Glu (glutamic acid) using the Wang linker . The Dmab group in this compound can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes this compound an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS (Solid Phase Peptide Synthesis) or for library synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . By selectively protecting and deprotecting certain amino acids, this compound allows for the precise construction of complex peptides .
Pharmacokinetics
Its utility comes from its predictable chemical behavior in the context of peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of complex peptides . By selectively protecting and deprotecting amino acids, it allows for the creation of peptides with a high degree of precision .
Action Environment
The action of this compound is influenced by the chemical environment in which peptide synthesis occurs . Factors such as temperature, solvent, and the presence of other reagents can all impact the efficacy and stability of this compound .
Biochemische Analyse
Molecular Mechanism
The molecular mechanism of Fmoc-Glu-ODmab is tied to its role in peptide synthesis. It is used in the preparation of cyclic peptides by Fmoc SPPS . The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This allows for the selective unmasking of side-chains during peptide synthesis .
Temporal Effects in Laboratory Settings
It is known that the Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fmoc-Glu-ODmab is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in dimethylformamide (DMF) . This selective removal makes it an extremely useful tool for the preparation of cyclic peptides by Fmoc solid-phase peptide synthesis (SPPS) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the loading of the resin, coupling of amino acids, and deprotection steps, all carried out under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Glu-ODmab undergoes various chemical reactions, including:
Substitution Reactions: The Dmab group can be removed selectively by treatment with 2% hydrazine in DMF.
Deprotection Reactions: The Fmoc group is removed using piperidine, forming a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions:
Hydrazine in DMF: Used for the selective removal of the Dmab group.
Piperidine: Used for the removal of the Fmoc group.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
- Fmoc-Glu (O-2-PhiPr)-OH
- Fmoc-Glu-OtBu
- Fmoc-Lys (ivDde)-OH
Uniqueness: Fmoc-Glu-ODmab is unique due to its quasi-orthogonal protection, which allows for selective deprotection in the presence of other protecting groups. This makes it particularly useful for the synthesis of cyclic peptides and peptide libraries .
Eigenschaften
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQLJRFJRUQEMA-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)







![(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B557522.png)



